![molecular formula C13H16O2 B584761 (1R,2S)-2-[(苯甲氧基)甲基]-3-环戊烯-1-醇 CAS No. 188399-48-6](/img/structure/B584761.png)
(1R,2S)-2-[(苯甲氧基)甲基]-3-环戊烯-1-醇
描述
(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol, also known as PMMC, is an organic compound with a wide range of applications in scientific research. PMMC has been used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects. This article will discuss the synthesis method of PMMC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
Application in Radiation Curing
Scientific Field
Materials Science
Summary of Application
This compound is utilized in radiation curing processes, particularly within the field of 3D printing and additive manufacturing. Radiation curing is a technique where a material hardens or cures upon exposure to radiation, typically ultraviolet (UV) light, electron beam (EB), or visible light.
Methods of Application
The compound is incorporated into formulations that can be photo-polymerized. Upon exposure to the appropriate wavelength of light, the compound undergoes a chemical reaction that leads to the hardening of the material. Technical parameters include the control of the wavelength and intensity of the radiation, as well as the duration of exposure.
Results and Outcomes
The use of this compound in radiation curing formulations has been shown to improve adhesion, chemical resistance, flexibility, and reduce shrinkage in the final product. Quantitative data would typically include measurements of these properties before and after curing, demonstrating the compound’s efficacy .
Application in Organic Synthesis
Scientific Field
Chemistry
Summary of Application
“(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol” serves as a chiral building block in organic synthesis. Its stereochemistry is particularly valuable for constructing molecules with specific three-dimensional arrangements, which is crucial in the development of pharmaceuticals and agrochemicals.
Methods of Application
The compound is used in stereoselective synthesis reactions, where it can undergo various transformations such as additions, substitutions, or cyclizations. The experimental procedures would involve controlling reaction conditions like temperature, solvent, and catalysts to achieve the desired stereochemistry.
Results and Outcomes
The application of this compound in organic synthesis allows for the creation of complex molecules with high enantiomeric purity. The outcomes are often reported as the yield of the desired product and the enantiomeric excess (ee), determined through techniques like chiral HPLC or NMR .
Application in Photodynamic Therapy
Scientific Field
Medicine
Summary of Application
In the medical field, derivatives of this compound are explored for their potential use in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to kill cancer cells when activated by light.
Methods of Application
The compound is modified to enhance its photosensitizing properties and is then administered to the patient. Upon irradiation with light of a specific wavelength, it produces reactive oxygen species that can destroy cancer cells. Parameters include the dosage, light wavelength, and exposure time.
Results and Outcomes
Research in this area focuses on the compound’s ability to selectively target cancer cells and its effectiveness in reducing tumor size. Results from clinical trials would provide data on the survival rates, tumor response, and any side effects experienced by patients .
Application in Adhesives and Sealants
Scientific Field
Industrial Applications
Summary of Application
The compound is used in the formulation of adhesives and sealants, where it contributes to the performance characteristics of the final product, such as adhesion strength and durability.
Methods of Application
It is mixed with other components to create adhesive formulations, which are then applied to surfaces. The curing process is initiated by heat or light, causing the adhesive to set. Technical details include the formulation composition, application method, and curing conditions.
Results and Outcomes
The performance of the adhesive is measured in terms of bond strength, resistance to environmental factors, and longevity. Statistical analyses of these properties help in optimizing the formulation for various industrial applications .
Application in Advanced Materials
Summary of Application
This compound is involved in the development of advanced materials, such as smart coatings and electronic materials, where its properties are harnessed to impart specific functionalities to the materials.
Methods of Application
The compound is incorporated into material matrices or used as a precursor for the synthesis of more complex materials. Experimental procedures focus on the synthesis and characterization of these materials, with parameters like composition, morphology, and processing conditions being crucial.
Results and Outcomes
The success of these applications is evaluated based on the material’s performance in its intended use. This could include electrical conductivity, mechanical strength, or response to external stimuli. Quantitative data is gathered through various material testing methods .
Application in Environmental Science
Scientific Field
Environmental Science
Summary of Application
Research is being conducted on the use of this compound in environmental applications, such as in the degradation of pollutants or as a component in environmentally friendly materials.
Methods of Application
The compound may be used in catalytic systems or as a part of a larger formulation aimed at environmental remediation. Experimental procedures would involve testing the compound’s effectiveness in breaking down pollutants under various conditions.
Results and Outcomes
Outcomes are measured in terms of the reduction of pollutant levels, improvement in environmental quality, or the biodegradability of the material. Data is typically presented as the percentage reduction of specific pollutants over time .
This analysis provides a snapshot of the diverse applications of “(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol” across different scientific fields, highlighting its versatility and potential for contributing to advancements in science and technology.
Application in Asymmetric Catalysis
Scientific Field
Organic Chemistry
Summary of Application
This compound is used in asymmetric catalysis, which is a process that allows for the preferential formation of one enantiomer over another in a chemical reaction, crucial for producing compounds with high optical purity.
Methods of Application
The compound can be used as a ligand or a chiral auxiliary in catalytic systems that involve first-row transition metals. These systems are employed in various asymmetric synthesis reactions, such as hydrogenation, where the compound helps in achieving the desired chirality in the final product.
Results and Outcomes
The application of this compound in asymmetric catalysis has led to the development of numerous chiral molecules with applications in pharmaceuticals and agrochemicals. The effectiveness is often measured by the enantiomeric excess (ee) and yield of the desired product .
Application in Photopolymerization
Scientific Field
Polymer Chemistry
Summary of Application
“(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol” is involved in photopolymerization processes, which are used to create polymers through the action of light.
Methods of Application
The compound is incorporated into photopolymer formulations that harden upon exposure to UV light. It acts as a photoinitiator or a co-initiator, enhancing the polymerization process. Parameters such as light intensity, exposure time, and the presence of other photoinitiators are carefully controlled.
Results and Outcomes
The use of this compound in photopolymerization leads to polymers with improved properties such as flexibility, adhesion, and chemical resistance. The performance is evaluated through tests that measure these properties, providing quantitative data on the improvements made .
属性
IUPAC Name |
(1R,2S)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMQXMZXZTKIV-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]([C@@H]1O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655281 | |
| Record name | (1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol | |
CAS RN |
188399-48-6 | |
| Record name | (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188399-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



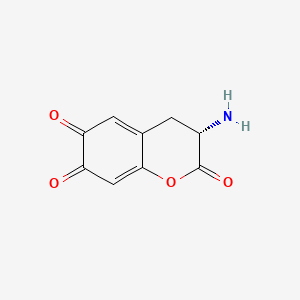

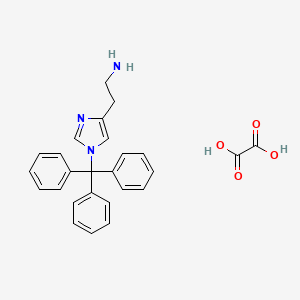
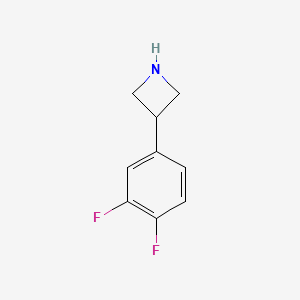
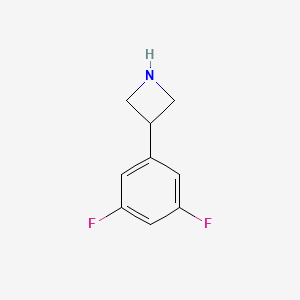

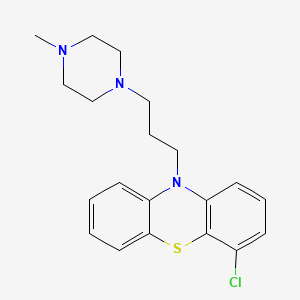
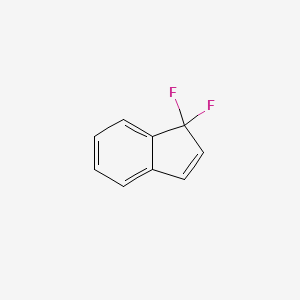
![(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B584697.png)
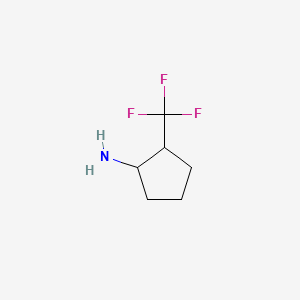
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)